1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Overview
Description
This compound, also known as 4-(4-Methyl-1-piperazinyl)benzeneboronic acid pinacol ester, is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a boronic acid pinacol ester group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives : The synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases including thrombin were studied, indicating potential biological applications (Spencer et al., 2002).
Inhibitors of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, important for high potency and selectivity, and exhibit potential as tool compounds for various disease models (Thalji et al., 2013).
Antiviral and Antimicrobial Activities : New derivatives of piperazine doped with Febuxostat have been synthesized, showing promising antiviral and antimicrobial activities (Reddy et al., 2013).
Synthesis as an Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in various biologically active compounds like crizotinib (Kong et al., 2016).
Synthesis of Polyamides : This compound is used in the synthesis of polyamides containing theophylline and thymine, indicating its utility in polymer chemistry (Hattori & Kinoshita, 1979).
Pharmacological Applications
Radioligands for PET Imaging : Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors, demonstrating its application in neuroimaging (Gao et al., 2008).
Metabolic Interactions Involving Cytochrome P450 3A4 : Casopitant, a derivative of this compound, has been studied for its interactions with CYP3A4, indicating its relevance in drug-drug interaction studies (Motta et al., 2011).
Synthesis of Novel Herbicidal Compounds : Novel 1-phenyl-piperazine-2,6-diones were synthesized, displaying significant herbicidal activity (Li et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BN3O3/c1-17(2)18(3,4)25-19(24-17)14-6-8-15(9-7-14)20-16(23)22-12-10-21(5)11-13-22/h6-9H,10-13H2,1-5H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCYAHJZJMLVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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